Ethyl 4-phenylbut-2-enoate
Description
Significance and Versatility in Organic Chemistry
The chemical reactivity of ethyl 4-phenylbut-2-enoate is centered around its conjugated system, making it susceptible to several important reaction types. This reactivity allows it to be a precursor in the development of a wide range of organic structures.
It participates in various chemical reactions, including:
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the hetero-Diels-Alder reaction, to form heterocyclic structures like dihydropyrans.
Hydrogenation: The carbon-carbon double bond can be selectively reduced. For instance, catalytic hydrogenation using a ruthenium-based catalyst can yield ethyl 4-phenylbutanoate.
Oxidation and Reduction: The molecule can be subjected to oxidation to form corresponding carboxylic acids or reduced to yield alcohols, depending on the reagents used.
Michael Additions: As an α,β-unsaturated carbonyl, it is an excellent substrate for Michael additions. For example, it reacts with 4-hydroxycoumarin (B602359) in the presence of a catalyst to produce complex coumarin (B35378) derivatives. iucr.orgiucr.org
Heck Reactions: It can be used in palladium-catalyzed Heck reactions to synthesize more complex unsaturated systems, such as 3-alkylideneoxindoles. rsc.org
This versatility makes it a valuable intermediate. For instance, (E)-ethyl 2-oxo-4-phenylbut-3-enoate, a related derivative, is used in the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives, which have been evaluated as Src kinase inhibitors. ut.ac.ir It is also a key reactant in the synthesis of pyrano[3,2-c]chromene structures, a class of compounds with a range of biological activities. iucr.orgiucr.org The synthesis of these complex molecules often begins with precursor reactions like the condensation of benzaldehyde (B42025) with pyruvic acid, followed by esterification with ethanol (B145695) to obtain the ethyl ester derivative. iucr.orgiucr.org
Table 1: Versatility of this compound in Chemical Reactions
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Hydrogenation | Ru-based catalysts | Saturated esters (e.g., ethyl 4-phenylbutanoate) |
| Michael Addition | 4-Hydroxycoumarin, triethylamine | Fused heterocyclic systems (pyrano[3,2-c]chromene) iucr.orgiucr.org |
| Heck Reaction | Pd(OAc)₂, AgOAc, N,3-diarylpropiolamide | 3-Alkylideneoxindoles rsc.org |
| Claisen Condensation | Diethyl oxalate, NaOEt | 1,3-Diketone derivatives ut.ac.ir |
Stereochemical Considerations: Isomeric Forms (E/Z) and their Research Implications
The presence of a double bond in the this compound structure gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E) and (Z).
The (E)-isomer (trans): In this configuration, the higher priority groups on each carbon of the double bond are on opposite sides. The (E)-isomer is generally the more thermodynamically stable form, and as a result, it often predominates in synthetic preparations.
The (Z)-isomer (cis): In this configuration, the higher priority groups are on the same side of the double bond. This isomer, also known as Ethyl cis-4-phenyl-2-butenoate, has distinct physical properties and reactivity compared to its trans counterpart due to different steric and electronic effects. chemimpex.com It is a valuable reagent in its own right and is used as an intermediate in the synthesis of pharmaceuticals and fine chemicals. chemimpex.com
The control of stereochemistry is a critical aspect of synthesizing and utilizing these isomers. Different synthetic routes can favor one isomer over the other. For example, the Wittig reaction provides a stereoselective pathway for its synthesis. The specific isomer used can have significant implications for the structure and properties of the final product in a multi-step synthesis. This is particularly important in medicinal chemistry, where the biological activity of a final compound can be highly dependent on its stereochemical configuration. chemimpex.com
Table 2: Properties of this compound Isomers
| Property | (E)-Ethyl 4-phenylbut-2-enoate | (Z)-Ethyl 4-phenylbut-2-enoate | General (Unspecified) |
|---|---|---|---|
| Synonym | Ethyl (2E)-4-phenylbut-2-enoate nih.gov | Ethyl cis-4-phenyl-2-butenoate chemimpex.com | 4-Phenyl-but-2-enoic acid ethyl ester nih.gov |
| CAS Number | 1205-84-1 nih.gov | 559062-83-8 chemimpex.com | 54966-42-6 chemscene.comlookchem.com |
| Molecular Formula | C₁₂H₁₄O₂ nih.gov | C₁₂H₁₄O₂ chemimpex.com | C₁₂H₁₄O₂ chemscene.com |
| Molecular Weight | 190.24 g/mol nih.gov | 190.24 g/mol chemimpex.com | 190.24 g/mol chemscene.com |
| Key Characteristics | Thermodynamically more stable; often the major product in synthesis. | Has distinct reactivity due to its cis configuration; used as a synthetic intermediate. chemimpex.com | A versatile building block in organic synthesis. lookchem.com |
| Appearance | - | Pale yellow oil chemimpex.com | - |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-phenylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZBCBTUPJJIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 Phenylbut 2 Enoate and Its Analogues
Olefination Strategies
Olefination reactions are a cornerstone for the formation of carbon-carbon double bonds and are widely employed in the synthesis of ethyl 4-phenylbut-2-enoate and related compounds. These methods typically involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion.
Wittig-Type Reactions
The Wittig reaction and its variations are powerful tools for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.com These reactions are characterized by the use of phosphorus ylides or phosphonate carbanions.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct. wikipedia.org This reaction typically produces the (E)-alkene with high stereoselectivity. wikipedia.org
In a typical HWE synthesis of ethyl cinnamates, a phosphonoacetate reagent like triethyl phosphonoacetate is deprotonated with a base to form a stabilized carbanion. This carbanion then reacts with an aldehyde, such as benzaldehyde (B42025), to yield the corresponding α,β-unsaturated ester. nih.gov The reaction is often carried out under mild conditions and can be adapted for various substituted benzaldehydes to produce a range of cinnamate (B1238496) analogues. nih.gov
For instance, a green chemistry approach to synthesizing ethyl cinnamates involves the reaction of triethyl phosphonoacetate with various aryl aldehydes in the presence of potassium carbonate as a base and ethanol (B145695) as a solvent, facilitated by microwave irradiation. nih.gov This method has been shown to be efficient, with reaction times as short as 20 minutes at 140°C. nih.gov
Table 1: Examples of Ethyl Cinnamate Analogues Synthesized via Horner-Wadsworth-Emmons Reaction
| Aldehyde Reactant | Product |
| Benzaldehyde | Ethyl cinnamate |
| 4-(Diethylamino)benzaldehyde | Ethyl 4-(diethylamino)cinnamate |
| 4-(Diphenylamino)benzaldehyde | Ethyl 4-(diphenylamino)cinnamate |
| Terephthaldehyde | Diethyl 2,2'-(1,4-phenylene)diacrylate |
| 4-(4-Morpholinyl)benzaldehyde | Ethyl 4-morpholinocinnamate |
| 4-Acetamidobenzaldehyde | Ethyl 4-acetamidocinnamate |
| 3,4,5-Trimethoxybenzaldehyde | Ethyl 3,4,5-trimethoxycinnamate |
This table showcases various substituted benzaldehydes that can be used in the Horner-Wadsworth-Emmons reaction to produce a diverse range of ethyl cinnamate analogues. nih.gov
The conventional Wittig reaction utilizes a phosphonium ylide, also known as a phosphorane, to convert aldehydes and ketones into alkenes. masterorganicchemistry.com This reaction was first reported by Georg Wittig in 1954 and has since become a fundamental transformation in organic synthesis. webassign.net
The synthesis of ethyl cinnamate via the Wittig reaction involves the reaction of benzaldehyde with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane. webassign.net This reaction typically yields the (E)-isomer as the major product due to the use of a stabilized ylide. webassign.net A notable aspect of some modern adaptations of this reaction is the move towards solvent-free conditions, aligning with the principles of green chemistry. webassign.net
The general process for generating the phosphorane reagent involves the reaction of an alkyl halide with triphenylphosphine to form a phosphonium salt, which is then deprotonated by a strong base to form the ylide. webassign.net This ylide then reacts with the carbonyl compound to produce the alkene and triphenylphosphine oxide. webassign.netumass.edu
Table 2: Comparison of Reagents in Wittig-Type Reactions for Ethyl Cinnamate Synthesis
| Reaction Type | Phosphorus Reagent | Key Intermediate | Byproduct |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Phosphonate carbanion | Dialkylphosphate salt |
| Conventional Wittig | (Carbethoxymethylene)triphenylphosphorane | Phosphonium ylide (Phosphorane) | Triphenylphosphine oxide |
This table provides a comparative overview of the key reagents and byproducts involved in the Horner-Wadsworth-Emmons and conventional Wittig reactions for the synthesis of ethyl cinnamate. wikipedia.orgwebassign.net
Functionalization of Precursors to α,β-Unsaturated Esters
An alternative approach to the direct formation of the double bond is the functionalization of precursor molecules that already contain a portion of the desired carbon skeleton. These methods often involve the transformation of other functional groups into the α,β-unsaturated ester moiety.
Routes Involving Friedel-Crafts Acylation (for 4-oxo derivatives)
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. wikipedia.org It involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. wikipedia.org This reaction can be utilized to synthesize precursors for certain analogues of this compound, specifically those containing a ketone at the 4-position.
For example, the synthesis of ethyl 2,4-dioxo-4-phenylbutyrate can be achieved through the condensation of acetophenone with diethyl oxalate. researchgate.net This 4-oxo derivative can then serve as a precursor to other functionalized analogues. The Friedel-Crafts acylation itself is a versatile reaction, though it is important to note that the product ketone can form a stable complex with the Lewis acid catalyst, often necessitating stoichiometric amounts of the catalyst. wikipedia.org
Transformations from γ-Hydroxy-α,β-Alkynoates
Another synthetic route involves the transformation of γ-hydroxy-α,β-alkynoates. These compounds can be converted into γ-hydroxy-α,β-alkenoic esters through trans-selective additions across the triple bond. nih.gov This method provides a pathway to analogues of this compound that possess a hydroxyl group at the γ-position.
The synthesis of these γ-hydroxy-α,β-unsaturated esters can start from chiral cyanohydrins, which are then protected and reduced to form chiral α-hydroxy aldehydes. mdpi.org These aldehydes can then undergo a Horner-Wadsworth-Emmons type reaction to yield the desired chiral γ-hydroxy-α,β-unsaturated ester with high enantiomeric purity and E-selectivity. mdpi.org
Table 3: Precursor-Based Syntheses for this compound Analogues
| Precursor Type | Key Transformation | Resulting Analogue Structure |
| Aromatic compound and acylating agent | Friedel-Crafts Acylation | 4-Oxo-4-phenylbut-2-enoate derivative |
| γ-Hydroxy-α,β-alkynoate | Trans-selective reduction | γ-Hydroxy-4-phenylbut-2-enoate derivative |
This table outlines two distinct precursor-based strategies for synthesizing functionalized analogues of this compound, highlighting the key transformation and the resulting structural motif. wikipedia.orgresearchgate.netnih.gov
Enantioselective and Diastereoselective Synthetic Routes
The synthesis of specific stereoisomers of this compound and its analogues is crucial for various applications, necessitating the use of enantioselective and diastereoselective methodologies. These approaches aim to control the three-dimensional arrangement of atoms, leading to the desired chiral molecules with high purity. Key strategies include asymmetric transformations of prochiral substrates and the resolution of racemic mixtures.
Asymmetric Hydroxylations (e.g., Sharpless Dihydroxylation on related intermediates)
Asymmetric dihydroxylation is a powerful method for installing two adjacent hydroxyl groups across a double bond in a stereocontrolled manner, creating chiral diols that are versatile synthetic intermediates. The Sharpless Asymmetric Dihydroxylation (SAD) is a prominent example of this type of reaction. wikipedia.orgorganic-chemistry.org
The SAD reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids. wikipedia.orgchem-station.com The choice of ligand dictates the facial selectivity of the dihydroxylation. Two commercially available pre-packaged reagent mixtures, known as AD-mix-α and AD-mix-β, contain the catalyst, a stoichiometric reoxidant (typically potassium ferricyanide), and the chiral ligand. organic-chemistry.orgchem-station.com AD-mix-α contains the ligand (DHQ)₂PHAL, derived from dihydroquinine, while AD-mix-β uses (DHQD)₂PHAL, from dihydroquinidine, to produce the opposite enantiomer of the diol product. wikipedia.org
The reaction proceeds via a [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic osmate ester intermediate. wikipedia.orgharvard.edu Subsequent hydrolysis releases the chiral vicinal diol and a reduced osmium species, which is then reoxidized by the stoichiometric oxidant to regenerate the OsO₄ catalyst, allowing it to re-enter the catalytic cycle. organic-chemistry.orgharvard.edu
For intermediates related to this compound, such as cinnamyl esters or other γ-aryl-α,β-unsaturated systems, the Sharpless dihydroxylation is particularly effective. Substrates containing aryl groups tend to exhibit high reactivity and selectivity, which is attributed to favorable π-π stacking interactions between the substrate's aromatic ring and the chiral ligand in the transition state. chem-station.com This reaction is highly site-selective, generally favoring the most electron-rich double bond within a molecule. wikipedia.org The stereochemical outcome can be reliably predicted using a mnemonic device based on the substitution pattern of the alkene. harvard.edu The resulting chiral diols can then be further manipulated to yield the target α-hydroxy or other functionalized analogues of this compound.
Additives like methanesulfonamide are known to accelerate the hydrolysis of the osmate ester, which can improve the enantioselectivity, particularly when the dissociation of the diol product is slow. wikipedia.org A slow hydrolysis step can lead to a secondary reaction cycle with lower enantioselectivity. wikipedia.org
Chemo-Enzymatic Approaches and Resolution Techniques
Chemo-enzymatic methods, which combine chemical synthesis with biocatalytic steps, offer highly efficient and selective routes to enantiomerically pure compounds. For the synthesis of chiral analogues of this compound, enzymatic kinetic resolution is a widely used technique. researchgate.netalmacgroup.com This process involves the use of enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. almacgroup.comresearchgate.net
Lipases are serine hydrolases that can catalyze esterification or hydrolysis reactions with high enantioselectivity in non-aqueous solvents. almacgroup.comthieme-connect.de In a typical kinetic resolution of a racemic alcohol, a lipase is used to acylate one enantiomer preferentially, leaving the other enantiomer unreacted. Conversely, in the hydrolysis of a racemic ester, the enzyme will selectively hydrolyze one enantiomer to the corresponding alcohol. researchgate.net
Several studies have demonstrated the successful kinetic resolution of intermediates relevant to the synthesis of chiral 4-phenylbutanoic acid derivatives.
Key Research Findings in Enzymatic Resolutions:
Lecitase™ Ultra: An immobilized preparation of this enzyme on cyanogen bromide-activated agarose was effective for the kinetic resolution of racemic 4-arylbut-3-en-2-ols. The process yielded both the remaining (S)-alcohols and the produced (R)-esters with high enantiomeric excesses (ee) of 95–99%. For (E)-4-phenylbut-3-en-2-ol, the enantiomeric ratio (E) was greater than 200, indicating excellent selectivity. researchgate.net
Lipase AK: This lipase has been used for the resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate. Under optimal conditions (0.074 mol/L substrate concentration in vinyl acetate at 30°C), the remaining (R)-ethyl 2-hydroxy-4-phenylbutyrate was obtained with an enantiomeric excess of up to 99%. researchgate.netresearchgate.net
Lipase PS-C 'Amano' II: This lipase was employed in the kinetic resolution of (±)-2-hydroxy-4-phenyl-3-butenoic acid via acetylation with vinyl acetate. This step is part of a deracemization process where the lipase-catalyzed resolution is coupled with the racemization of the non-reacting enantiomer by a second enzyme, mandelate racemase. thieme-connect.com
Candida antarctica Lipase B (CALB): CALB, often used in an immobilized form (e.g., Novozym 435), is another highly effective biocatalyst for the resolution of racemic alcohols and esters through enantioselective esterification or hydrolysis. researchgate.net
The effectiveness of these resolutions depends on several factors, including the choice of enzyme, substrate structure, acyl donor, solvent, and temperature. researchgate.netresearchgate.net The following tables summarize representative data from chemo-enzymatic resolution studies of related intermediates.
Table 1: Enzymatic Resolution of (E)-4-arylbut-3-en-2-ols using Immobilized Lecitase™ Ultra
| Substrate | Product(s) | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) | Reference |
|---|---|---|---|---|
| (E)-4-phenylbut-3-en-2-ol | (S)-alcohol / (R)-ester | 95-99% | >200 | researchgate.net |
| (E)-4-(2,5-dimethylphenyl)but-3-en-2-ol | (S)-alcohol / (R)-ester | 95-99% | >200 | researchgate.net |
Table 2: Kinetic Resolution of Racemic Ethyl 2-hydroxy-4-phenylbutyrate
| Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Lipase AK | Vinyl acetate | Vinyl acetate | (R)-ethyl 2-hydroxy-4-phenylbutyrate | up to 99% | researchgate.netresearchgate.net |
Chemical Reactivity and Mechanistic Studies of Ethyl 4 Phenylbut 2 Enoate and Derivatives
Conjugate Addition Reactions
The electron-deficient nature of the carbon-carbon double bond in ethyl 4-phenylbut-2-enoate makes it susceptible to nucleophilic attack through conjugate addition, a fundamental reaction in organic synthesis.
Michael Addition Reactions
The Michael addition, a classic example of conjugate addition, has been extensively studied with this compound and its analogs.
Intermolecular Michael additions to this compound and its derivatives have been explored with various nucleophiles. For instance, the vinylogous Michael addition of α,β-unsaturated γ-butyrolactams to ethyl (E)-2-oxo-4-phenylbut-3-enoate has been reported, utilizing a thiourea (B124793) catalyst. chim.it This reaction demonstrates the ability of the α,β-unsaturated system to accept nucleophiles in a 1,4-manner.
In another study, the aza-Michael addition of nitrogen nucleophiles to (E)-4-phenylbut-2-enoic acid was investigated. jst.go.jp While the reaction proceeded with other substituted 2-alkenoic acids, the introduction of a phenyl group at the 4-position, as in (E)-4-phenylbut-2-enoic acid, led to a significant decrease in enantioselectivity, although the chemical yield was unaffected. jst.go.jp This suggests that the phenyl group's steric or electronic properties can influence the stereochemical outcome of the reaction.
Furthermore, tandem reactions involving Michael additions have been developed. A notable example is the tandem Michael addition/ylide epoxidation reaction. While the intermolecular version of this reaction was successful with various β-aryl- and β-alkyl-substituted α,β-unsaturated ketones, specific details on the direct use of this compound as the Michael acceptor in this tandem sequence are part of a broader study. sioc.ac.cn
The following table summarizes selected intermolecular Michael addition reactions involving derivatives of this compound.
| Nucleophile | Acceptor | Catalyst/Conditions | Product Type | Ref |
| α,β-Unsaturated γ-butyrolactam | Ethyl (E)-2-oxo-4-phenylbut-3-enoate | Thiourea catalyst | Vinylogous Michael adduct | chim.it |
| Nitrogen nucleophiles | (E)-4-Phenylbut-2-enoic acid | Arylboronic acid/aminothiourea | β-Amino acid derivatives | jst.go.jp |
| Allylic sulfur ylides | Chalcones (as model) | K2CO3 | Cyclohexadiene epoxides | sioc.ac.cn |
The intramolecular variant of the Michael addition offers a powerful strategy for the construction of cyclic systems. Research has shown that derivatives of this compound can undergo intramolecular cyclization. For example, a Brønsted acid-promoted intramolecular Friedel-Crafts cyclization of β-benzoyl- and β-acetylpyrrol-2(5H)-one derivatives, which can be prepared from ethyl (Z)-3-bromomethyl-4-oxo-4-phenylbut-2-enoate, has been developed to synthesize various pyrrolo[2,1-a]isoquinoline (B1256269) and pyrrolo[2,1-a]benzazepine derivatives. researchgate.net
Another example involves a tandem intramolecular Michael addition/ylide epoxidation sequence. sioc.ac.cn In this process, appropriately substituted allylic sulfonium (B1226848) salts derived from crotonates undergo cyclization to form tricyclic cyclohexadiene epoxides with high diastereoselectivity. sioc.ac.cn This methodology highlights the utility of intramolecular Michael additions in generating complex molecular architectures.
Furthermore, the Bohlmann-Rahtz reaction, which involves a Michael addition followed by cyclodehydration, has been modified and improved for the synthesis of substituted pyridines. cardiff.ac.uk This reaction demonstrates the sequential nature of Michael addition and cyclodehydration in forming heterocyclic compounds. While not directly starting from this compound, the principles are applicable to its derivatives.
The table below provides examples of intramolecular Michael additions and subsequent reactions of this compound derivatives.
| Starting Material Derivative | Reaction Type | Product Class | Ref |
| Ethyl (Z)-3-bromomethyl-4-oxo-4-phenylbut-2-enoate | Intramolecular Friedel-Crafts cyclization | Pyrrolo[2,1-a]isoquinolines | researchgate.net |
| Allylic sulfonium salts (crotonate-derived) | Intramolecular Michael addition/ylide epoxidation | Tricyclic cyclohexadiene epoxides | sioc.ac.cn |
| Enamine and alkynone (Bohlmann-Rahtz) | Michael addition-cyclodehydration | Substituted pyridines | cardiff.ac.uk |
Reduction and Deoxygenation Reactions
The double bond and ester functionality of this compound are targets for reduction reactions, offering pathways to saturated esters and other valuable compounds.
Catalytic Hydrogenation of the Carbon-Carbon Double Bond (e.g., using Pd/C)
Catalytic hydrogenation is a common method for the selective reduction of the carbon-carbon double bond in α,β-unsaturated esters. The use of palladium on carbon (Pd/C) as a catalyst is a well-established method for this transformation. vulcanchem.com For this compound, hydrogenation over Pd/C in ethanol (B145695) leads to the saturation of the double bond, yielding ethyl 4-phenylbutanoate.
This selective reduction is a key step in various synthetic sequences. For instance, in a chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates, the hydrogenation of an intermediate over Pd/C is a crucial transformation. calis.edu.cn Similarly, the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an important intermediate for ACE inhibitors, involves a hydrogenation step over a Pd-C catalyst to reduce a keto group after the initial reduction of a related dioxoester. researchgate.net
The following table summarizes the catalytic hydrogenation of this compound and related compounds.
| Substrate | Catalyst | Solvent | Product | Yield | Ref |
| This compound | Pd/C | Ethanol | Ethyl 4-phenylbutanoate | - | vulcanchem.com |
| Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | Pd-C | - | Ethyl (R)-2-hydroxy-4-phenylbutyrate | - | researchgate.net |
| Racemic cis-/trans-4-phenyl-2-hydroxyl-4-butyrolactones | Pd/C | - | (R)-2-hydroxy-4-phenyl-butyric acid | - | calis.edu.cn |
Asymmetric Transfer Hydrogenation (e.g., Nickel-catalyzed Systems)
Asymmetric transfer hydrogenation has emerged as a powerful tool for the enantioselective reduction of α,β-unsaturated compounds. Nickel-catalyzed systems have shown particular promise in this area. rsc.org Research has demonstrated the effectiveness of nickel catalysts, supported by strongly σ-donating bisphosphines, for the asymmetric transfer hydrogenation of electron-deficient olefins. rsc.orgmolaid.com
In the context of this compound and its analogs, nickel-catalyzed asymmetric transfer hydrogenation provides a route to chiral saturated esters. ntu.edu.sg These reactions often utilize a hydride source like formic acid in the presence of a chiral phosphine (B1218219) ligand. ntu.edu.sgnih.gov Deuterium labeling experiments have suggested a reaction mechanism involving formate (B1220265) decarboxylation, asymmetric hydride insertion, and subsequent protonation of the resulting nickel enolate. rsc.org
While specific yield and enantiomeric excess data for the direct asymmetric transfer hydrogenation of this compound were part of a broader study, the general applicability of nickel-catalyzed systems to conjugated olefins is well-documented. rsc.orgresearchgate.net
The table below outlines the key features of nickel-catalyzed asymmetric transfer hydrogenation applicable to this compound.
| Substrate Type | Catalytic System | Hydride Source | Key Features | Ref |
| Conjugated olefins | Nickel/strongly σ-donating bisphosphines | Formic acid | Enantioselective reduction | rsc.orgmolaid.com |
| α,β-Unsaturated esters | Nickel/(R)-Me-DuPhos | Formic acid/triethylamine | High conversion and enantioselectivity | ntu.edu.sg |
| Ketimines and hydrazones | Nickel/binapine | Formic acid | Stereochemical control through weak interactions | nih.gov |
Selective Carbonyl Reductions (e.g., Diisobutylaluminium Hydride)
The selective reduction of the ester functionality in α,β-unsaturated compounds like this compound, without affecting the carbon-carbon double bond, is a valuable transformation in organic synthesis. Diisobutylaluminium hydride (DIBAL-H) is a powerful and bulky reducing agent frequently employed for the partial reduction of esters to aldehydes. masterorganicchemistry.comchemistrysteps.com However, under specific conditions, it can achieve the complete reduction of esters to primary alcohols. masterorganicchemistry.comchemistrysteps.com
The mechanism of DIBAL-H reduction of esters involves the coordination of the Lewis acidic aluminum to the carbonyl oxygen. This is followed by the transfer of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. At low temperatures (e.g., -78 °C), this intermediate can be stable and, upon aqueous workup, yields an aldehyde. chemistrysteps.comyoutube.comyoutube.com If the reaction is allowed to warm to room temperature or if excess DIBAL-H is used, a second hydride transfer can occur, leading to the formation of the primary alcohol. chemistrysteps.com
In the context of α,β-unsaturated esters, DIBAL-H can selectively reduce the carbonyl group to an allylic alcohol. adichemistry.com A study on the reduction of a structurally similar compound, (E)-Ethyl-3-phenylbut-2-enoate, demonstrated this selectivity. The ester was successfully reduced to (E)-3-Phenylbut-2-enol using DIBAL-H in diethyl ether. mdpi.com
Table 1: DIBAL-H Reduction of (E)-Ethyl-3-phenylbut-2-enoate mdpi.com
| Substrate | Reagent | Solvent | Product |
| (E)-Ethyl-3-phenylbut-2-enoate | Diisobutylaluminium hydride (DIBAL-H) | Diethyl ether | (E)-3-Phenylbut-2-enol |
It is important to note that the chemoselectivity of hydride reductions can be influenced by modified reagents. For instance, a study on ethyl (E)-4-oxo-4-phenylbut-2-enoate, a ketone-containing analogue, using potassium diisobutyl-t-butoxyaluminum hydride (PDBBA), resulted in a mixture of products with the major product being the starting material, indicating that under these specific conditions, the ketone was not efficiently reduced. alfa-chemistry.com
Biocatalytic Reductions (e.g., Baker's Yeast mediated transformations)
Biocatalytic reductions offer an environmentally benign alternative to chemical methods, often proceeding with high enantio- and regioselectivity under mild conditions. Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the reduction of carbonyl compounds. While direct studies on this compound are not prevalent in the searched literature, extensive research on structurally related compounds highlights the potential of this methodology.
The reduction of ethyl 2-oxo-4-phenylbutyrate (EOPB), a ketoester, using baker's yeast has been a subject of significant investigation. These transformations typically yield the corresponding chiral hydroxy ester, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-EHPB), a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. chem-station.comnih.govsolubilityofthings.com The enantiomeric excess (e.e.) and yield of these reactions can be influenced by various factors, including the use of additives, reaction media, and immobilization of the yeast cells. chem-station.comnih.govsolubilityofthings.com
For example, the reduction of ethyl 2,4-dioxo-4-phenylbutyrate by baker's yeast in a diisopropyl ether/water two-phase system afforded (-)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate with a high enantiomeric excess (98% ee) and in good yield (80%). chem-station.com In another study, the use of thermosensitive ionic liquids in the baker's yeast-catalyzed reduction of EOPB was shown to enhance both the yield and the enantiomeric excess of the (R)-EHPB product. nih.govsolubilityofthings.com
Table 2: Baker's Yeast Mediated Reduction of Related Ketoesters
| Substrate | Biocatalyst | Key Reaction Condition | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Ethyl 2,4-dioxo-4-phenylbutyrate | Baker's yeast | Diisopropyl ether/water two-phase system | (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | 98% | 80% | chem-station.com |
| Ethyl 2-oxo-4-phenylbutyrate (EOPB) | Baker's yeast | Thermosensitive ionic liquids/water biphasic system | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-EHPB) | Increased by 25-30% | Increased by 35% | nih.govsolubilityofthings.com |
| Ethyl 2-oxo-4-phenylbutyrate (EOPB) | Baker's yeast pretreated with α-phenacyl chloride | Water/benzene two-liquid phase system | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-EHPB) | High | - | chem-station.com |
These examples with related substrates underscore the potential of baker's yeast and other microorganisms to effect selective reductions on derivatives of this compound, particularly for the synthesis of chiral molecules.
Olefin Functionalization and Cycloaddition Reactions
The double bond in this compound and its derivatives is susceptible to a variety of functionalization and cycloaddition reactions, providing pathways to more complex molecular architectures.
Iridium-Catalyzed Allylic Amination (for related enoates)
Iridium-catalyzed allylic amination has emerged as a powerful method for the formation of C-N bonds. masterorganicchemistry.comchemistrysteps.comnumberanalytics.com This reaction is particularly useful for the synthesis of α,β-unsaturated γ-amino esters from the corresponding γ-hydroxy α,β-unsaturated ester carbonates. numberanalytics.comwikipedia.org The reaction proceeds with high regioselectivity, favoring the formation of the branched product, and can be stereospecific, allowing for the transfer of chirality from an enantioenriched starting material. numberanalytics.comwikipedia.org
The mechanism of the iridium-catalyzed allylic substitution generally involves an oxidative addition of the iridium catalyst to the allylic substrate, followed by nucleophilic attack on the resulting π-allyl-iridium intermediate. nih.govethz.chacs.orgpkusz.edu.cn The reaction pathway can be influenced by the choice of amine nucleophile. numberanalytics.comwikipedia.org For instance, primary and secondary amines such as benzylamine, diallylamine, and aniline (B41778) react with γ-substituted allylic carbonates to yield the corresponding γ-amino esters in excellent yields. numberanalytics.comwikipedia.org
Table 3: Iridium-Catalyzed Allylic Amination of Related γ-Hydroxy-α,β-unsaturated Ester Carbonates numberanalytics.comwikipedia.org
| Substrate (Allylic Carbonate) | Amine Nucleophile | Product (γ-Amino Ester) |
| γ-Aryl substituted | Benzylamine | γ-Aryl, γ-benzylamino-α,β-unsaturated ester |
| γ-Alkyl substituted | Diallylamine | γ-Alkyl, γ-diallylamino-α,β-unsaturated ester |
| γ-Heteroaryl substituted | Aniline | γ-Heteroaryl, γ-anilino-α,β-unsaturated ester |
This methodology provides a versatile route to a diverse range of γ-amino esters, which are valuable building blocks in medicinal chemistry and natural product synthesis.
Asymmetric Dihydroxylation (on related structures)
The Sharpless asymmetric dihydroxylation is a highly reliable and enantioselective method for the conversion of alkenes to vicinal diols. alfa-chemistry.comchem-station.comnumberanalytics.comwikipedia.orgorganic-chemistry.orgwikipedia.orgnih.govmasterorganicchemistry.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant. wikipedia.orgorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL, often used in pre-packaged "AD-mix" formulations) dictates the stereochemical outcome of the reaction, allowing for the synthesis of either enantiomer of the diol. wikipedia.orgmasterorganicchemistry.com
The mechanism involves the formation of a chiral osmium-ligand complex that undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester. chem-station.comwikipedia.orgorganic-chemistry.org Subsequent hydrolysis of this intermediate releases the diol and the reduced osmium species, which is then re-oxidized by the co-oxidant to complete the catalytic cycle. wikipedia.orgorganic-chemistry.org The stereoselectivity is governed by the chiral environment created by the ligand, which directs the approach of the osmium tetroxide to one face of the alkene. alfa-chemistry.com
While specific examples for this compound were not found in the search results, the Sharpless dihydroxylation is broadly applicable to α,β-unsaturated esters. The electron-withdrawing nature of the ester group can influence the reactivity of the double bond. Generally, more electron-rich double bonds react faster. wikipedia.org
Dienophile Role in Cycloadditions
The electron-deficient nature of the double bond in α,β-unsaturated esters like this compound makes them excellent dienophiles in Diels-Alder reactions. wikipedia.orgbyjus.comuwindsor.cascribd.comlibretexts.org The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgbyjus.comuwindsor.cascribd.com The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org
A study on the hetero-Diels-Alder reaction of a closely related compound, ethyl (E)-2-oxo-4-phenylbut-3-enoate, with an in situ generated enol ether, demonstrates the dienophilic character of this class of compounds. youtube.comnih.gov The reaction, catalyzed by a chiral copper-BOX complex, produced dihydropyran derivatives with high stereoselectivity. youtube.comnih.gov The presence of the electron-withdrawing keto and ester groups enhances the reactivity of the dienophile. libretexts.org
The general mechanism of the Diels-Alder reaction involves a single, cyclic transition state where the new sigma bonds are formed simultaneously. byjus.com The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. wikipedia.orglibretexts.org
Isomerization and Rearrangement Processes
During a study on the α-amination of carboxylic acids, it was observed that under the reaction conditions, (Z)-4-phenylbut-3-enoic acid underwent complete Z/E-isomerization to the corresponding (E)-isomer. researchgate.net This suggests that the double bond in phenylbutenoate systems can be susceptible to isomerization, likely through the formation of radical intermediates or via acid/base catalysis.
While no specific rearrangement reactions of this compound itself were found, related structures can undergo various rearrangements. For example, the Claisen rearrangement, a numberanalytics.comnumberanalytics.com-sigmatropic shift, is a well-known reaction of allyl vinyl ethers. solubilityofthings.combdu.ac.in Although not directly applicable to the parent compound, derivatives of this compound containing an appropriately positioned allyl ether moiety could potentially undergo such rearrangements to form new carbon-carbon bonds. Similarly, the Fries rearrangement involves the migration of an acyl group on a phenolic ester and is catalyzed by Lewis acids. bdu.ac.inwikipedia.org This highlights a potential rearrangement pathway for derivatives of this compound that incorporate a phenolic moiety. Carbocation rearrangements, such as hydride shifts, are also common in reactions that proceed through carbocationic intermediates. masterorganicchemistry.com
Double Bond Migration and Position Isomerization
The carbon-carbon double bond in this compound and its derivatives is susceptible to migration, leading to positional and geometric isomers. This isomerization can be induced by various catalytic systems, including bases, transition metals, and light.
Base-Catalyzed Isomerization: In the presence of a strong base, α,β-unsaturated esters can undergo deconjugation to form β,γ-unsaturated isomers. libretexts.org This process involves the abstraction of a γ-proton to form an enolate intermediate, which can then be protonated at the α-position. For this compound, this would result in the formation of ethyl 4-phenylbut-3-enoate. The equilibrium between the conjugated and deconjugated forms is influenced by thermodynamic stability, with the α,β-unsaturated isomer often being the more stable due to conjugation. libretexts.org However, specific reaction conditions can favor the formation of the β,γ-isomer.
Transition Metal-Catalyzed Isomerization: Rhodium complexes are effective catalysts for the isomerization of alkenes, including the double bond migration in unsaturated esters. acs.orgehu.eus The mechanism often involves the formation of a metal hydride species, which adds to the double bond (hydrometallation) followed by β-hydride elimination to form the isomerized alkene. acs.orgmpg.de This process is reversible, and the reaction proceeds towards a thermodynamic equilibrium mixture of isomers. acs.org For derivatives of this compound, such as allylic alcohols, rhodium catalysts can facilitate isomerization to the corresponding carbonyl compounds. rsc.orgnih.govrsc.orgmdpi.comacs.org
Photocatalytic E/Z Isomerization: The geometric configuration of the double bond in cinnamate (B1238496) esters, which are structurally related to this compound, can be controlled using visible-light photocatalysis. mdpi.comthieme-connect.com This method allows for the conversion of the thermodynamically more stable E-isomer to the less stable Z-isomer. The reaction is typically mediated by an organometallic or organic photosensitizer that, upon excitation with light, facilitates the isomerization. mdpi.comthieme-connect.comresearchgate.netresearchgate.net The selectivity of this transformation can be influenced by substituents on the aromatic ring and the double bond. mdpi.com
Table 1: Catalytic Systems for Isomerization of Unsaturated Esters
| Catalyst Type | Description | Potential Products from this compound |
| Strong Base | Promotes deconjugation via enolate formation. libretexts.org | Ethyl 4-phenylbut-3-enoate |
| Rhodium Complexes | Facilitates double bond migration via hydride addition/elimination. acs.orgmpg.de | Ethyl 4-phenylbut-3-enoate |
| Photocatalysts (e.g., fac-Ir(ppy)₃) | Induces E/Z isomerization of the double bond. mdpi.comthieme-connect.com | (Z)-Ethyl 4-phenylbut-2-enoate |
Beta-Hydride Migration Phenomena
Beta-hydride migration, also known as β-hydride elimination, is a fundamental reaction in organometallic chemistry and can be a significant pathway in reactions involving derivatives of this compound, particularly in the presence of transition metal catalysts. This process involves the transfer of a hydrogen atom from the β-position of a ligand, such as an alkyl chain, to the metal center, resulting in the formation of a metal-hydride bond and an alkene.
The mechanism of β-hydride elimination requires a vacant coordination site on the metal center cis to the alkyl group and the presence of a β-hydrogen. The process proceeds through a four-membered cyclic transition state involving the metal, the α-carbon, the β-carbon, and the β-hydrogen.
Cascade and Tandem Reaction Sequences
The structural features of this compound and its derivatives make them excellent substrates for cascade and tandem reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials.
Organocatalytic Cascade Reactions: (E)-ethyl 2-oxo-4-phenylbut-3-enoate, a derivative of this compound, participates in highly enantioselective organocatalytic cascade reactions with 1,2-diones. nih.gov For instance, the reaction with cyclohexane-1,2-dione, catalyzed by a chiral organic catalyst, proceeds to form complex chromene derivatives in high yields. nih.gov This reaction sequence demonstrates the ability to create multiple stereocenters in a single transformation.
Table 2: Organocatalytic Cascade Reaction of (E)-ethyl 2-oxo-4-phenylbut-3-enoate with Cyclohexane-1,2-dione
| Entry | Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |
| 1 | (E)-ethyl 2-oxo-4-phenylbut-3-enoate | Cyclohexane-1,2-dione | Catalyst V | (2R,4S)-Ethyl 2-hydroxy-8-oxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-chromene-2-carboxylate | 94 |
Data sourced from a study on highly enantioselective organocatalytic cascade reactions. nih.gov
Tandem Cross-Coupling/Electrocyclization: Derivatives of this compound can be utilized in tandem reactions to synthesize substituted pyrazoles. For example, (Z)-4-oxo-4-phenylbut-2-en-2-yl trifluoromethanesulfonate (B1224126) undergoes a tandem cross-coupling/electrocyclization reaction with ethyl diazoacetate to yield ethyl 3-benzoyl-4-methyl-1H-pyrazole-5-carboxylate. rsc.org This process combines multiple bond-forming events in a single pot, enhancing synthetic efficiency.
Tandem Acylation of Blaise Reaction Intermediate: The Blaise reaction intermediate derived from the reaction of benzyl (B1604629) cyanide with a suitable reagent can undergo a tandem acylation with derivatives of this compound. mdpi.com This leads to the formation of functionalized β-enamino esters, such as 2-acetyl-3-amino-4-phenylbut-2-enoic acid ethyl ester, in high yields. mdpi.com
[4+2] Cycloaddition Cascade: Ethyl (Z)-2-acetyl-4-phenylbut-2-enoate is a reactant in a highly diastereoselective and enantioselective formal [4+2] cyclization with nitroalkenes under phase-transfer catalysis. rsc.org This cascade reaction leads to the formation of highly substituted tetrahydro-terphenyl derivatives. rsc.org
Table 3: Examples of Cascade and Tandem Reactions
| Reaction Type | Key Reactant | Reagent | Product | Reference |
| Organocatalytic Cascade | (E)-ethyl 2-oxo-4-phenylbut-3-enoate | Cyclohexane-1,2-dione | (2R,4S)-Ethyl 2-hydroxy-8-oxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-chromene-2-carboxylate | nih.gov |
| Tandem Cross-Coupling/Electrocyclization | (Z)-4-oxo-4-phenylbut-2-en-2-yl trifluoromethanesulfonate | Ethyl diazoacetate | Ethyl 3-benzoyl-4-methyl-1H-pyrazole-5-carboxylate | rsc.org |
| Tandem Acylation | Benzyl cyanide derived intermediate | 2-Acetyl-3-amino-4-phenylbut-2-enoic acid ethyl ester | Functionalized β-enamino ester | mdpi.com |
| [4+2] Cycloaddition Cascade | Ethyl (Z)-2-acetyl-4-phenylbut-2-enoate | (E)-(2-nitrovinyl)benzene | Ethyl (1'S,2'S,5'R,6'S)-5'-hydroxy-5'-methyl-6'-nitro-1',2',5',6'-tetrahydro-[1,1':2',1''-terphenyl]-4'-carboxylate | rsc.org |
Role of Ethyl 4 Phenylbut 2 Enoate As a Key Synthetic Intermediate in Complex Molecule Construction
Synthetic Scaffold for Heterocyclic Systems
Formation of Functionalized Tetrahydroindolizine Derivatives
The tetrahydroindolizine core is a privileged scaffold found in numerous biologically active alkaloids and pharmaceutical agents. The synthesis of functionalized derivatives of this heterocyclic system is a topic of considerable interest in medicinal chemistry. One powerful strategy for the construction of the pyrrolidine ring embedded within the tetrahydroindolizine structure is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.
In this context, Ethyl 4-phenylbut-2-enoate can serve as an effective dipolarophile. Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, such as α-amino acids or imines. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the azomethine ylide adds across the double bond of the α,β-unsaturated ester. This reaction is highly stereo- and regioselective, allowing for the controlled formation of multiple new stereocenters.
While direct literature examples specifically detailing the use of this compound in the synthesis of tetrahydroindolizines are not extensively documented, the reaction is analogous to the well-established 1,3-dipolar cycloadditions of azomethine ylides with other α,β-unsaturated esters for the synthesis of highly substituted pyrrolidines. wikipedia.orgnih.govthieme-connect.de The general transformation is depicted in the scheme below:
Scheme 1: General 1,3-Dipolar Cycloaddition for Tetrahydroindolizine Synthesis
The reaction between an N-metalated azomethine ylide, generated from the corresponding α-imino ester, and an α,β-unsaturated ester like this compound would lead to the formation of a highly functionalized pyrrolidine ring. Subsequent intramolecular cyclization would then yield the desired tetrahydroindolizine scaffold. The specific substitution pattern on the final product can be controlled by the choice of the starting azomethine ylide and the reaction conditions.
The utility of this approach lies in its ability to rapidly construct the complex core of indolizidine and pyrrolizidine alkaloids, many of which exhibit significant biological activities. researchgate.netwhiterose.ac.uk The diastereoselectivity of the cycloaddition is a key feature, often influenced by the metallic catalyst used to generate the azomethine ylide.
Contributions to Chiral Pool Synthesis
Chiral pool synthesis is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials to synthesize complex chiral molecules. wikipedia.org This approach avoids the need for de novo asymmetric synthesis, often leading to more efficient and cost-effective synthetic routes.
This compound, while not a chiral molecule itself, can be transformed into valuable chiral building blocks, or "synthons," that can be incorporated into a chiral pool approach. This transformation typically involves an enantioselective reaction that introduces a new stereocenter into the molecule with high enantiomeric excess.
One such strategy is the asymmetric Michael addition of a nucleophile to the β-position of the α,β-unsaturated ester. The use of a chiral catalyst can direct the approach of the nucleophile to one face of the double bond, leading to the preferential formation of one enantiomer of the product.
Table 1: Examples of Asymmetric Reactions for Chiral Synthon Generation from α,β-Unsaturated Esters
| Reaction Type | Catalyst/Reagent | Product Type | Potential Application in Chiral Pool |
| Asymmetric Michael Addition | Chiral organocatalyst (e.g., diarylprolinol silyl ether) | Enantioenriched β-substituted ester | Precursor for chiral amino acids, lactones, or other functionalized building blocks. |
| Asymmetric Dihydroxylation | Chiral osmium or manganese complexes | Enantioenriched diol | Versatile chiral synthon for the synthesis of various natural products. |
| Asymmetric Epoxidation | Chiral catalyst (e.g., Sharpless epoxidation) | Enantioenriched epoxide | Key intermediate for the synthesis of chiral alcohols and amino alcohols. |
For instance, the organocatalyzed asymmetric phospha-Michael addition to iminochromenes has been shown to produce chiral chromene derivatives with excellent enantioselectivity. wikipedia.org A similar approach could be envisioned for this compound, where the addition of a suitable nucleophile under chiral catalysis would yield a chiral intermediate. This intermediate, now possessing a defined stereocenter, can be further elaborated into more complex chiral molecules, effectively serving as a synthetic equivalent of a chiral natural product.
The development of efficient and highly enantioselective methods for the transformation of achiral starting materials like this compound into valuable chiral synthons is a significant area of research in organic synthesis. These efforts expand the range of available building blocks for chiral pool synthesis, facilitating the construction of a diverse array of complex and biologically important molecules.
Advanced Analytical Research Techniques for Characterization and Assessment in Chemical Research
Spectroscopic Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of Ethyl 4-phenylbut-2-enoate by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C NMR are used to map out the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical analysis of (E)-Ethyl 4-phenylbut-2-enoate, the signals are assigned as follows: The aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.14–7.33 ppm. rsc.org The olefinic protons, which are part of the carbon-carbon double bond, present as distinct multiplets. The proton on the carbon adjacent to the ester group (α-carbon) appears as a doublet of triplets at approximately δ 5.80 ppm, while the other olefinic proton (β-carbon) resonates further downfield as a doublet of triplets around δ 7.09 ppm, with a large coupling constant (J ≈ 15.5 Hz) confirming the trans (E) configuration of the double bond. rsc.org The ethyl ester group is characterized by a quartet at δ 4.16 ppm (CH₂) and a triplet at δ 1.25 ppm (CH₃). rsc.org The benzylic protons (CH₂) adjacent to the phenyl ring are observed as a doublet at δ 3.50 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the ester group is typically the most downfield signal, appearing around δ 166.4 ppm. rsc.org The carbons of the phenyl ring resonate in the aromatic region (δ 126.3–137.7 ppm). rsc.orgbeilstein-journals.org The olefinic carbons are found at approximately δ 147.2 and δ 122.4 ppm. rsc.orgbeilstein-journals.org The carbons of the ethyl group appear at δ 60.2 ppm (CH₂) and δ 14.3 ppm (CH₃), while the benzylic carbon gives a signal at δ 38.5 ppm. beilstein-journals.org
Detailed NMR data from research findings are presented below:
| Assignment | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) |
|---|---|---|
| Ester C=O | - | 166.4 |
| Olefinic CH (β to C=O) | 7.09 (dt, J = 15.5, 6.8 Hz) | 147.2 |
| Olefinic CH (α to C=O) | 5.80 (dt, J = 15.5, 1.7 Hz) | 122.4 |
| Aromatic C (quaternary) | - | 137.7 |
| Aromatic CH | 7.14 - 7.33 (m) | 128.8, 128.7, 126.7 |
| Ester O-CH₂ | 4.16 (q, J = 7.1 Hz) | 60.3 |
| Benzylic CH₂ | 3.50 (dd, J = 6.8, 1.6 Hz) | 38.5 |
| Ester CH₃ | 1.25 (t, J = 7.1 Hz) | 14.3 |
Data compiled from multiple sources. rsc.orgbeilstein-journals.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong absorption peak is observed in the region of 1715-1730 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the α,β-unsaturated ester. The C=C stretching of the double bond within the butenoate chain typically appears around 1640-1655 cm⁻¹. The C=C stretching vibrations of the aromatic phenyl ring are observed as a series of absorptions between 1450 and 1600 cm⁻¹. Furthermore, C-H stretching vibrations for the aromatic ring are seen just above 3000 cm⁻¹, while those for the aliphatic parts of the molecule appear just below 3000 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS, LC-MS, GC-MS)
Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of a compound.
GC-MS: Gas Chromatography-Mass Spectrometry analysis of (E)-Ethyl 4-phenylbut-2-enoate shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 190, corresponding to its molecular weight. rochester.edu Common fragment ions observed include peaks at m/z 145 (loss of the ethoxy group, -OC₂H₅), m/z 117 (resulting from cleavage of the C-C bond adjacent to the phenyl group), and m/z 91 (the tropylium ion, a characteristic fragment for compounds containing a benzyl (B1604629) moiety). rochester.edu
HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula. HRMS analysis is often performed using techniques like electrospray ionization (ESI). rsc.org For instance, in a study of a related compound, protonated this compound was identified as a fragment ion at m/z 191. researchgate.net This confirms the mass of the core structure and aids in distinguishing it from other compounds with the same nominal mass.
| Technique | Ion/Fragment | Observed m/z | Interpretation |
|---|---|---|---|
| GC-MS | [M]⁺ | 190 | Molecular Ion |
| GC-MS | [M - OC₂H₅]⁺ | 145 | Loss of ethoxy group |
| GC-MS | [C₉H₉]⁺ | 117 | Allylic cleavage |
| LC-ESI-MS/MS | [M+H]⁺ | 191 | Protonated molecule |
Data compiled from multiple sources. rochester.eduresearchgate.net
Chromatographic Separation and Purity Determination Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the purification and analysis of this compound. The technique is also used to monitor the progress of reactions during its synthesis. google.com Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, coupled with mass spectrometry (UPLC-HRMS) on a C18 stationary phase, is a powerful combination for both separation and identification. rsc.org The purity of the compound is determined by integrating the peak area of the analyte in the chromatogram.
Chiral HPLC for Enantiomeric Excess Determination
When this compound is used as a precursor in asymmetric synthesis, it can lead to chiral products. Determining the enantiomeric purity of these products is crucial. Chiral HPLC is the standard method for this analysis. For derivatives of this compound, such as chiral azido epoxides, specific chiral columns are used to separate the enantiomers. google.comgoogle.com
A common setup involves an Agilent HPLC instrument equipped with a Chiralcel OD-H column. google.comgoogle.com The mobile phase typically consists of a mixture of n-hexane and isopropanol (e.g., 97:3 or 90:10 ratios) with a defined flow rate (e.g., 0.5 mL/min). google.comgoogle.com Under these conditions, the two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) is then calculated from the relative peak areas of the two enantiomers in the chromatogram, providing a measure of the stereochemical outcome of the reaction. google.comgoogle.com
Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. In the context of this compound, GC is instrumental in assessing the purity of the final product and identifying the presence of any starting materials or byproducts.
Detailed Research Findings:
A typical GC analysis of an α,β-unsaturated ester like this compound would involve a gas chromatograph coupled with a mass spectrometer (GC-MS), which provides not only retention time data for purity assessment but also mass spectral data for structural confirmation. For a similar compound, ethyl cinnamate (B1238496), a GC-MS analysis revealed a retention time of 23.706 minutes, achieving a purity of 84.42% under specific chromatographic conditions researchgate.net. While the exact parameters for this compound are not detailed in the available literature, a general approach would involve a capillary column, such as one with a nonpolar stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane), and a temperature-programmed oven to ensure efficient separation of components. The injector and detector temperatures would be optimized to ensure volatilization without thermal degradation. The resulting chromatogram would display a peak corresponding to this compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.
| Parameter | Typical Value/Condition |
| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) |
| Column | Capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Optimized ramp from a lower to a higher temperature |
| Detector | Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography is an indispensable tool for the real-time monitoring of chemical reactions. Its simplicity, speed, and low cost make it ideal for quickly assessing the progress of the synthesis of this compound.
Detailed Research Findings:
To monitor the formation of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate, typically coated with silica gel (a polar stationary phase). The plate is then developed in a chamber containing a suitable mobile phase, which is generally a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate. As the solvent moves up the plate by capillary action, the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary phase.
The progress of the reaction can be visualized by comparing the spots of the starting materials, the reaction mixture, and a co-spot (a mixture of starting material and reaction mixture) on the same plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. For α,β-unsaturated esters, which are often UV-active due to the conjugated system, visualization is commonly achieved under a UV lamp (254 nm), where the compound will appear as a dark spot on a fluorescent background libretexts.org. Alternatively, staining reagents can be used. For example, a potassium permanganate (KMnO4) stain is effective for visualizing compounds with double bonds, which will appear as yellow-brown spots on a purple background reachdevices.com.
While a specific Rf (retardation factor) value for this compound is not explicitly reported, for a related, more complex compound, an Rf of 0.45 was observed using a 6:4 mixture of diethyl ether and petroleum ether as the eluent wiley-vch.de. The Rf value is dependent on the specific solvent system used. For this compound, a common eluent system would be a mixture of ethyl acetate and hexane wvu.edu.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Typically a mixture of a nonpolar and a polar solvent (e.g., Hexane/Ethyl Acetate) |
| Visualization | UV light (254 nm) for conjugated systems. Stains such as potassium permanganate for compounds with double bonds libretexts.orgreachdevices.com. |
Column Chromatography for Purification (e.g., Flash Chromatography)
Once the reaction is complete, as determined by TLC, the desired product, this compound, needs to be isolated from the crude reaction mixture. Column chromatography, particularly the more rapid flash chromatography technique, is the standard method for this purification.
Detailed Research Findings:
Flash chromatography utilizes a glass column packed with a solid adsorbent, most commonly silica gel, and a solvent system (eluent) to separate the components of a mixture. Air pressure is applied to the top of the column to accelerate the flow of the eluent, making the separation faster than traditional gravity chromatography orgsyn.org.
For the purification of this compound, the crude product is typically loaded onto the top of a silica gel column. The choice of eluent is crucial for effective separation and is often determined by preliminary TLC analysis. A solvent system that provides a good separation of the product from impurities on the TLC plate (ideally with an Rf value for the product between 0.2 and 0.4) is a good starting point for the column chromatography.
In the purification of related α,β-unsaturated esters and similar organic compounds, solvent systems consisting of gradients of ethyl acetate in hexane or petroleum ether are frequently employed wiley-vch.deumich.edu. The purification process would involve starting with a low polarity eluent (e.g., a low percentage of ethyl acetate in hexane) to elute nonpolar impurities, followed by a gradual increase in the polarity of the eluent to isolate the this compound. Fractions are collected and analyzed by TLC to identify those containing the pure product.
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexane or petroleum ether is commonly used for similar compounds wiley-vch.deumich.edu. |
| Technique | Flash chromatography, applying pressure to speed up the elution process orgsyn.org. |
| Monitoring | Collected fractions are analyzed by TLC to identify those containing the pure product. |
Optical Rotation Measurements for Chiral Compounds
When a molecule is chiral, meaning it is non-superimposable on its mirror image, it has the property of optical activity – the ability to rotate the plane of plane-polarized light. The measurement of this rotation is a critical technique for characterizing enantiomers and determining their purity.
Detailed Research Findings:
This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, through an asymmetric synthesis, the resulting enantiomers would be optically active. The specific rotation, [α], is a fundamental property of a chiral compound and is defined as the observed angle of rotation at a specific temperature and wavelength (commonly the sodium D-line at 589 nm) for a sample with a concentration of 1 g/mL in a 1 decimeter path length tube wikipedia.org.
While there is no reported data for the specific rotation of enantiomerically pure this compound, as the parent compound is achiral, data from a closely related chiral compound can provide insight. For instance, a chiral derivative, Ethyl (E)-4-bromo-3-phenylbut-2-enoate, has a reported specific rotation of [α]30D = +226.5 (c = 0.09, in a solvent that was not specified) for a sample with a 90:10 enantiomeric ratio doi.org. This indicates that if chiral derivatives of this compound were synthesized, their optical purity could be assessed using a polarimeter. The magnitude of the specific rotation would be a measure of the enantiomeric excess (ee) of the sample. A racemic mixture (a 50:50 mixture of both enantiomers) would exhibit no optical rotation.
| Parameter | Description |
| Principle | Chiral molecules rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer wikipedia.orglibretexts.org. |
| Measurement | A polarimeter is used to measure the observed angle of rotation. The specific rotation is then calculated based on the concentration of the sample and the path length of the cell wikipedia.org. |
| Application | For a chiral derivative of this compound, this technique would be used to determine the enantiomeric purity of the synthesized product. A non-zero optical rotation would confirm the presence of a chiral, non-racemic substance. |
| Reference Data | No data exists for the specific rotation of chiral this compound. However, a bromo-derivative has shown significant optical activity, suggesting that chiral versions of the parent compound would also be optically active doi.org. |
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. For Ethyl 4-phenylbut-2-enoate, DFT calculations can provide a detailed picture of its electronic properties, which in turn helps in predicting its reactivity.
Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.
For α,β-unsaturated esters like this compound, DFT can be used to rationalize reactivity in reactions such as epoxidations by analyzing frontier orbital interactions. sciforum.net The shape and coefficients of the HOMO and LUMO can predict where a nucleophilic or electrophilic attack is most likely to occur. For instance, in a Michael addition, the LUMO is often localized on the β-carbon, indicating that this is the site of nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)
| Property | Value (Hartree) | Value (eV) | Implication for Reactivity |
| HOMO Energy | -0.25 | -6.80 | Indicates electron-donating ability |
| LUMO Energy | -0.05 | -1.36 | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 0.20 | 5.44 | Relates to chemical reactivity and stability |
Note: The values presented in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules. They are intended to demonstrate the type of information generated from such studies.
Furthermore, DFT calculations can be used to determine other electronic properties such as the Mulliken atomic charges and the electrostatic potential map. These properties provide insights into the charge distribution within the molecule, highlighting electron-rich and electron-poor regions, which are crucial for predicting how the molecule will interact with other reagents.
Advanced Computational Approaches for Reaction Mechanism Elucidation
By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. This profile provides the activation energies for each step of the reaction, allowing for the determination of the rate-limiting step. For example, in the electroreductive hydrocoupling of similar compounds like methyl cinnamate (B1238496), DFT calculations have been used to determine the transition state structures and energies, which successfully explained the experimentally observed diastereoselectivities. acs.orgnih.gov
Computational studies can also shed light on the role of catalysts and solvents in a reaction. By including these components in the calculations, it is possible to understand how they influence the reaction mechanism and energetics. For instance, in superacidic conditions, DFT has been used to analyze the superelectrophilic activation of α,β-unsaturated compounds, revealing that the most plausible reaction pathways involve multiple protonation steps. rsc.org
Table 2: Illustrative Reaction Profile Data for a Hypothetical Reaction of this compound
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials |
| Transition State 1 | +15.2 | Energy barrier for the first step |
| Intermediate | -5.6 | A stable species formed during the reaction |
| Transition State 2 | +10.8 | Energy barrier for the second step |
| Products | -20.1 | Final products of the reaction |
Note: This table provides an illustrative example of the kind of data generated from computational studies of reaction mechanisms. The values are not specific to a real reaction of this compound but serve to exemplify the output of such an analysis.
Theoretical Prediction of Stereoselectivity and Regioselectivity
One of the most significant applications of computational chemistry in organic synthesis is the prediction of stereoselectivity and regioselectivity. For reactions involving this compound, which has multiple reactive sites, understanding and predicting the selectivity is crucial for achieving the desired product.
Regioselectivity: In reactions like Michael additions, the nucleophile can potentially attack the β-carbon (1,4-addition) or the carbonyl carbon (1,2-addition). Theoretical calculations can predict the regioselectivity by comparing the activation energies of the competing pathways. For α,β-unsaturated carbonyl compounds, the regioselectivity can be predicted from partial atomic charges and the properties of the frontier orbitals of the reactants. researchgate.net
Stereoselectivity: Many reactions can lead to the formation of different stereoisomers (enantiomers or diastereomers). Computational methods can be used to predict which stereoisomer will be the major product by calculating the energies of the diastereomeric transition states. A lower transition state energy corresponds to a faster reaction rate and, therefore, the formation of the major product. For instance, in the electroreductive hydrocoupling of methyl cinnamate, DFT calculations of the transition states leading to the dl- and meso-hydrodimers were able to explain the experimentally observed diastereoselectivities. acs.orgnih.gov
Table 3: Illustrative Calculated Energy Differences for Competing Reaction Pathways of this compound
| Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |
| 1,4-Addition (β-attack) | 12.5 | Favored product |
| 1,2-Addition (carbonyl attack) | 18.2 | Disfavored product |
| Formation of (R)-enantiomer | 15.1 | Major enantiomer |
| Formation of (S)-enantiomer | 16.5 | Minor enantiomer |
Note: The data in this table is hypothetical and serves to illustrate how computational chemistry can be used to predict selectivity in chemical reactions. The energy values are representative of typical differences that would lead to the predicted outcomes.
Future Research Directions and Emerging Trends in Ethyl 4 Phenylbut 2 Enoate Chemistry
Development of Sustainable and Green Chemistry Methodologies
A primary objective in modern chemical synthesis is the reduction of environmental impact through the adoption of green chemistry principles. researchgate.net For the production of Ethyl 4-phenylbut-2-enoate, this involves a shift away from traditional synthetic routes that often rely on hazardous reagents and solvents, towards more sustainable alternatives. Biocatalysis, for instance, represents an established green chemistry strategy that utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions, minimizing the use of eco-destructive chemicals. researchgate.net
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Future research will focus on replacing conventional volatile organic compounds (VOCs) with greener alternatives in the synthesis of this compound. The exploration of solvents such as water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents derived from renewable resources is a key trend. researchgate.netebin.pub For example, ethyl lactate, a biodegradable solvent derived from corn, has shown promise as a medium for various organic reactions, including the synthesis of imines and oximes, and could be investigated for its utility in the synthesis of this compound. ebin.pub
| Solvent Type | Examples | Advantages | Challenges for Industrial Application |
|---|---|---|---|
| Conventional | Toluene, Dichloromethane, Diethyl ether | High solvency for many organic compounds, well-established processes. | Volatile, often toxic, flammable, contribute to air pollution. |
| Environmentally Benign | Water, Supercritical CO2, Ethyl lactate, Ionic Liquids | Low toxicity, non-flammable (water, scCO2), biodegradable (ethyl lactate), tunable properties (ionic liquids). researchgate.netebin.pub | Lower solvency for nonpolar substrates, may require higher pressure/temperature, potential mass transfer limitations, cost and recyclability (ionic liquids). |
Minimizing waste generation is a cornerstone of green chemistry. Future strategies for synthesizing this compound will emphasize high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product. This can be achieved through the design of catalytic reactions that avoid the use of stoichiometric reagents, which are consumed in the reaction and generate significant waste. The development of recyclable catalysts and enzymatic processes, which operate under mild conditions and can be reused multiple times, will be instrumental in achieving this goal. For instance, enzymatic resolutions have been successfully used to prepare related chiral hydroxy esters, demonstrating the potential for biocatalysis to provide high-purity products while minimizing waste. researchgate.net
Integration into Continuous Flow Chemistry Systems
Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. In a flow system, reactants are continuously pumped through a reactor where they mix and react, and the product is collected at the outlet. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.
Future research will likely explore the adaptation of synthetic routes to this compound, such as the Wittig or Horner-Wadsworth-Emmons reactions, to continuous flow systems. This could involve the use of immobilized catalysts or reagents packed into a column, which would simplify product purification and allow for the continuous reuse of the catalytic material. The integration of in-line purification and analysis techniques could further streamline the manufacturing process, enabling a fully automated and highly efficient synthesis.
Discovery of Novel Catalytic Systems
Catalysis is at the heart of modern organic synthesis, and the discovery of new and more efficient catalytic systems is a major driver of innovation. For this compound, research in this area is expected to focus on the development of new chiral catalysts for asymmetric synthesis and the exploration of catalysts based on earth-abundant metals.
The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different biological activities. Asymmetric catalysis, which uses chiral catalysts to selectively produce one enantiomer over the other, is a powerful tool for achieving this. nih.gov Future research will focus on the design and synthesis of new chiral ligands and metal complexes for the asymmetric synthesis of derivatives of this compound. organic-chemistry.orgrsc.org This could include the development of catalysts for asymmetric hydrogenation, conjugate addition, or other transformations that introduce a stereocenter into the molecule, providing access to enantiomerically pure building blocks for the synthesis of complex chiral molecules.
Many established catalytic processes rely on precious metals such as palladium, rhodium, and ruthenium. While highly effective, these metals are expensive and have low natural abundance. homkat.nl Consequently, there is a growing trend towards replacing them with catalysts based on earth-abundant metals like iron, cobalt, nickel, and copper. homkat.nltohoku.ac.jped.ac.uk These metals offer a more sustainable and cost-effective alternative without compromising catalytic activity. ed.ac.ukresearchgate.net
Future research on the synthesis of this compound will likely involve the development of novel catalytic systems based on these first-row transition metals. tohoku.ac.jp For example, iron or cobalt catalysts could be developed for cross-coupling reactions to form the carbon-carbon bonds in the molecule, or for selective hydrogenation of the double bond. The use of simple activators, such as sodium tert-butoxide, has been shown to enable a wide range of catalytic activities for these metals, opening up new possibilities for their application in organic synthesis. ed.ac.uked.ac.uk
| Metal Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Precious Metals | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), Platinum (Pt), Iridium (Ir) | High catalytic activity, well-understood reactivity, broad reaction scope. | High cost, low natural abundance, potential toxicity. homkat.nl |
| Earth-Abundant Metals | Iron (Fe), Cobalt (Co), Nickel (Ni), Copper (Cu), Manganese (Mn) | Low cost, high natural abundance, lower toxicity, unique reactivity. homkat.nled.ac.ukresearchgate.net | Often require specific ligands or activators, can have different reactivity patterns compared to precious metals. ed.ac.uk |
Expanding Applications in Complex Molecular Synthesis
The unique structural features of this compound, specifically its conjugated system and multiple reactive sites, position it as a versatile building block for the synthesis of complex molecular architectures. Future research is poised to expand its utility in sophisticated organic transformations, including multi-component and one-pot reactions, as well as in the total synthesis of natural products and bioactive compounds.
Multi-Component and One-Pot Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. This compound is an ideal candidate for the design of novel MCRs due to the presence of both an electrophilic β-carbon, susceptible to nucleophilic attack, and an ester functionality that can be further transformed.
Future research will likely focus on the development of novel MCRs that exploit the reactivity of this compound. For instance, its role as a Michael acceptor can be integrated into cascade reactions. A plausible futuristic MCR could involve the initial Michael addition of a nucleophile to the β-position of this compound, followed by an in-situ trapping of the resulting enolate with an electrophile, and a subsequent cyclization, all in a single pot. Such a strategy would allow for the rapid construction of highly functionalized carbocyclic and heterocyclic frameworks.
A recent study on a one-pot, three-component reaction to synthesize novel (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates demonstrates the potential of similar α,β-unsaturated carbonyl compounds in MCRs. This reaction proceeds via the in-situ formation of an electrophilic N-alkoxycarbonylbenzothiazolium species which then reacts with benzylideneacetone, a compound structurally related to this compound. mdpi.com This highlights the feasibility of engaging the extended conjugation of this compound in complex, one-pot transformations.
The development of one-pot syntheses involving α,β-unsaturated esters is an active area of research. For example, a copper-catalyzed one-pot method for the synthesis of α,β-unsaturated esters from alcohols and phosphonium salts has been developed, showcasing the drive towards more efficient and environmentally friendly synthetic routes. organic-chemistry.org
Total Synthesis of Natural Products and Bioactive Compounds
This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals and other bioactive molecules. chemimpex.com For instance, derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been synthesized and evaluated as Src kinase inhibitors, which are potential anticancer agents. ut.ac.ir
The application of α,β-unsaturated esters in the synthesis of complex natural products is an emerging trend. A notable example is the stereoselective synthesis of the C1–C12 fragment of the microtubule-stabilizing agent, (–)-laulimalide. This synthesis was achieved through kinetically controlled Z-selective cross-metathesis reactions to generate a linear (Z)-α,β-unsaturated ester, demonstrating the utility of such synthons in constructing intricate molecular architectures. nih.gov While this example does not use this compound directly, it underscores the potential of this class of compounds in the total synthesis of complex, biologically active natural products.
Future research will likely see the increased incorporation of this compound and its analogues into the total synthesis of a wider range of natural products, including alkaloids, polyketides, and terpenes. Its ability to introduce a phenylbutyl scaffold in a stereocontrolled manner makes it a particularly attractive starting material.
Advanced Spectroscopic and Computational Methodologies for In-Depth Analysis
A deeper understanding of the structure, reactivity, and electronic properties of this compound is crucial for its effective utilization in complex synthesis. The application of advanced spectroscopic and computational methods will be instrumental in achieving this.
Advanced two-dimensional nuclear magnetic resonance (2D NMR) techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide unambiguous assignment of all proton and carbon signals, even in complex derivatives of this compound. Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can elucidate the stereochemical relationships between protons, which is critical for confirming the geometry of the double bond and the conformation of the molecule. The full spectral characterization of cinnamate (B1238496) esters, which are structurally similar to this compound, has been successfully achieved using a combination of FTIR, 1H and 13C NMR, and high-resolution mass spectrometry (HRMS), setting a precedent for the in-depth analysis of this compound. plu.mxresearchgate.netscielo.brscielo.br
Computational chemistry offers powerful tools to complement experimental studies. Density Functional Theory (DFT) calculations can be employed to model the geometry, electronic structure, and reactivity of this compound. Such calculations can predict the most stable conformation of the molecule, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is invaluable for understanding and predicting the regioselectivity and stereoselectivity of its reactions, such as Michael additions and cycloadditions. A computational study on the reaction between 2-methoxyfuran and a related nitroalkene, ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, using DFT calculations, successfully elucidated the molecular mechanism and ruled out previously postulated pathways. nih.gov Similar theoretical investigations on this compound could provide profound insights into its reaction mechanisms and guide the design of new synthetic methodologies.
Future trends will likely involve the synergistic use of advanced spectroscopic techniques and high-level computational methods to create a comprehensive picture of the chemical behavior of this compound. This detailed understanding will undoubtedly accelerate the development of its applications in the synthesis of complex and biologically important molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Ethyl 4-phenylbut-2-enoate, and how can reaction parameters (e.g., catalysts, solvents) be optimized for higher yields?
- Methodological Answer : this compound is typically synthesized via esterification or catalytic hydrogenation. For example, enantioselective hydrogenation of α,β-unsaturated esters using chiral catalysts (e.g., Ru-BINAP complexes) can yield high enantiopurity. Optimization involves adjusting catalyst loading (1–5 mol%), hydrogen pressure (10–50 bar), and solvent polarity (e.g., methanol vs. THF). Reaction monitoring via TLC or GC-MS ensures intermediate stability .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- NMR : NMR reveals the α,β-unsaturated ester moiety (δ 5.8–6.5 ppm for ene protons; δ 4.1–4.3 ppm for ethyl ester CH). NMR identifies carbonyl carbons (δ 165–170 ppm) and aromatic ring signals.
- IR : Strong C=O stretch (~1720 cm) and conjugated C=C stretch (~1600 cm).
- MS : Molecular ion peak (M) at m/z 204.2 and fragmentation patterns (e.g., loss of ethyl group, m/z 156).
- Reference standards and deuterated solvents are essential for accurate assignments .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound, and what analytical frameworks are used to map these interactions?
- Methodological Answer : Graph set analysis (as per Etter’s rules) is employed to classify hydrogen-bonding patterns (e.g., chains, rings). Single-crystal X-ray diffraction (SCXRD) data refined via SHELXL reveals intermolecular interactions, such as C–H···O bonds between ester groups. ORTEP-3 visualizes thermal ellipsoids and torsion angles, while Mercury software calculates packing coefficients. Contradictions in bond lengths or angles are resolved by re-examining data collection parameters (e.g., temperature, radiation source) .
Q. What challenges arise in refining the crystal structure of this compound using SHELXL, particularly with twinned or low-resolution data?
- Methodological Answer : Twinning (e.g., pseudo-merohedral) complicates refinement. Strategies include:
- Using HKLF5 in SHELXL to deconvolute overlapping reflections.
- Applying the TWIN/BASF commands to model twin domains.
- Validating results with R (< 0.05) and GooF (0.8–1.2). For low-resolution data (< 1.0 Å), restraints on bond lengths/angles and ADPs (anisotropic displacement parameters) improve model stability .
Q. How can computational methods (e.g., DFT, MD simulations) predict the regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Transition state analysis (IRC) identifies activation barriers for endo vs. exo pathways. Molecular dynamics (MD) simulations in explicit solvent (e.g., chloroform) assess steric effects from the phenyl group. Validation against experimental NMR kinetic data ensures accuracy .
Key Considerations for Research Design
- Experimental Reproducibility : Document solvent purity, reaction atmosphere (N/Ar), and spectrometer calibration.
- Data Contradictions : Cross-validate NMR/SCXRD results with computational models to resolve outliers.
- Ethical Compliance : Adhere to institutional safety protocols for handling reactive intermediates (e.g., anhydrides, catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
